5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one with 1-naphthylmethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
5,6-Dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 5,6-Dimethyl-2-[(2-phenoxyethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
5,6-Dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-naphthylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H20N2OS2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
5,6-dimethyl-2-(naphthalen-1-ylmethylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-17(2)30-23-22(16)24(28)27(20-12-4-3-5-13-20)25(26-23)29-15-19-11-8-10-18-9-6-7-14-21(18)19/h3-14H,15H2,1-2H3 |
InChI Key |
BQBQBOWFYQOVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C |
Origin of Product |
United States |
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